

Cost-effectiveness analysis of inotersen compared to other hATTR treatments

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The Economic Tangle of hATTR Therapy: A Cost-Effectiveness Showdown

For Immediate Release

In the complex landscape of treating hereditary transthyretin-mediated amyloidosis (hATTR), a rare and debilitating genetic disorder, the emergence of novel therapies has brought both hope and significant financial considerations. This comprehensive guide offers a detailed cost-effectiveness analysis of inotersen compared to its main competitors: patisiran, vutrisiran, and tafamidis. Aimed at researchers, scientists, and drug development professionals, this report synthesizes clinical efficacy, economic evaluations, and treatment protocols to provide a clear and objective comparison.

Hereditary transthyretin-mediated amyloidosis is characterized by the misfolding of the transthyretin (TTR) protein, leading to the formation of amyloid fibrils that deposit in various organs and tissues, causing progressive neuropathy and cardiomyopathy.[1] The therapeutic strategies for hATTR amyloidosis primarily revolve around two distinct mechanisms: silencing the production of the TTR protein or stabilizing its tetrameric structure to prevent misfolding. Inotersen, patisiran, and vutrisiran are TTR silencers, while tafamidis acts as a TTR stabilizer. [2][3][4][5][6]

At a Glance: Comparative Cost-Effectiveness

The economic viability of these treatments is a critical factor in their accessibility and long-term use. The following table summarizes the available cost-effectiveness data for inotersen and its comparators. It is important to note that these values are often based on different models and assumptions from various health technology assessment agencies, leading to a range of estimates.

Treatment	Annual Cost (USD)	Incremental Cost-Effectiveness Ratio (ICER) per QALY Gained (USD)	Quality-Adjusted Life Years (QALYs) Gained	Data Source/Region
Inotersen	~\$420,000[2][7]	\$523,448 - \$1,730,000[7][8]	2.03 (vs. BSC)[7]	CADTH (Canada)[7], ICER (US)[8]
Patisiran	\$451,430 - \$677,145[5]	\$736,818 - \$853,000[5][8]	Not explicitly stated in sources	CADTH (Canada)[5], ICER (US)[8]
Vutrisiran	~\$572,164	Not deemed cost-effective at submitted price	Incremental 0.07 vs. Patisiran, 3.26 vs. Inotersen (high uncertainty)	CADTH (Canada)
Tafamidis	~\$225,000	~\$880,000 (for cardiomyopathy)	1.29 (vs. usual care for cardiomyopathy)	US Study

BSC: Best Supportive Care. QALY: Quality-Adjusted Life Year. ICER values can vary significantly based on the model, comparator, and perspective (e.g., healthcare payer vs. societal).

Clinical Efficacy: A Head-to-Head Look at the Data

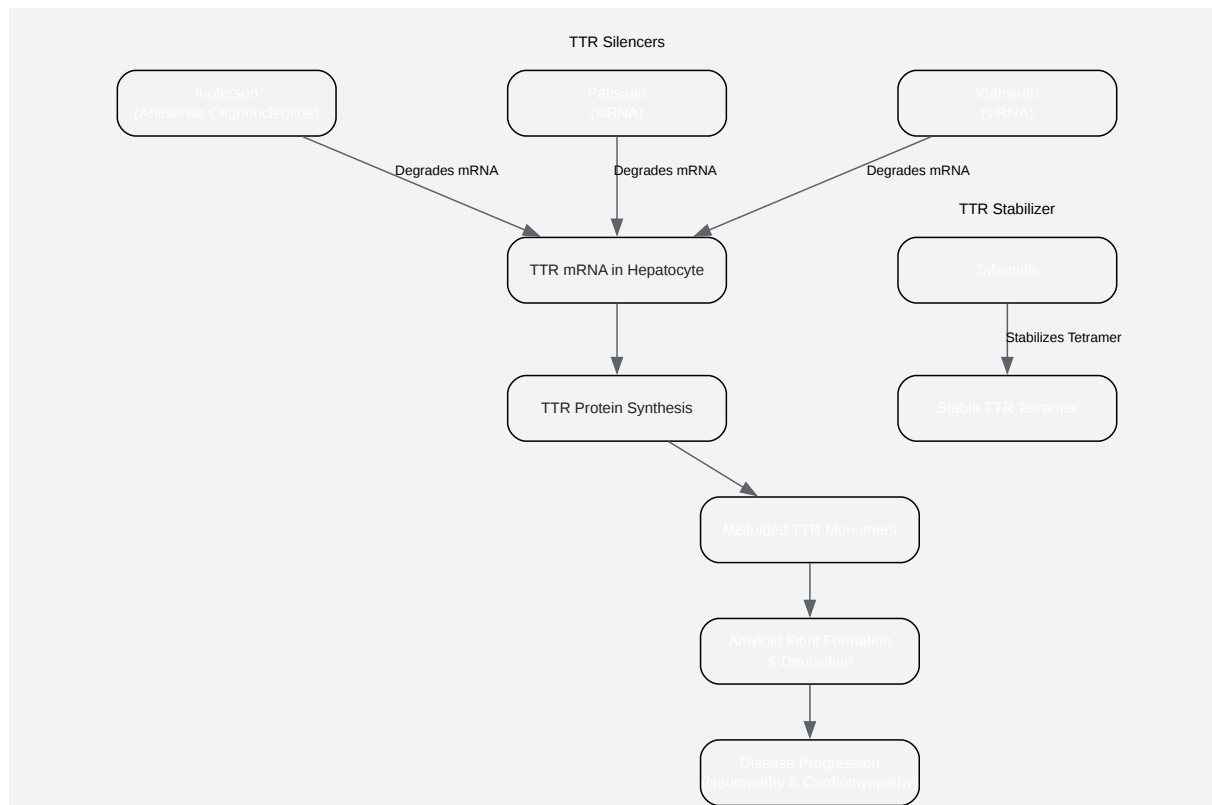
The clinical efficacy of these treatments is primarily evaluated through changes in neurological impairment and quality of life. The modified Neuropathy Impairment Score +7 (mNIS+7) and the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QOL-DN) questionnaire are key endpoints in major clinical trials.

Treatment	Clinical Trial	Mean Change from Baseline in mNIS+7	Mean Change from Baseline in Norfolk QOL-DN
Inotersen	NEURO-TTR	-19.7 points vs. placebo (improvement)[9]	-11.7 points vs. placebo (improvement)[9]
Patisiran	APOLLO	-33.99 points vs. placebo (improvement)[10]	-21.1 points vs. placebo (improvement)
Vutrisiran	HELIOS-A	-17.00 points vs. external placebo (improvement)[11]	-16.2 points vs. external placebo (improvement)[11]
Tafamidis	Fx-005 (Polyneuropathy)	Trend towards fewer NIS-LL responders (not statistically significant in ITT)[6][12]	No significant difference in ITT population[6][12]

A negative change from baseline indicates improvement in both mNIS+7 and Norfolk QOL-DN scores. NIS-LL: Neuropathy Impairment Score-Lower Limbs; ITT: Intent-to-Treat population.

Unpacking the Mechanisms: How These Drugs Work

The distinct mechanisms of action of these therapies are crucial to understanding their clinical profiles. TTR silencers, like inotersen, patisiran, and vutrisiran, aim to reduce the production of the TTR protein in the liver, thereby decreasing the amount of misfolded protein that can form amyloid deposits.[2][3][4] In contrast, tafamidis works by binding to and stabilizing the TTR tetramer, preventing it from dissociating into monomers that can misfold and aggregate.[5][6]



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Figure 1: Mechanisms of action for hATTR treatments.

A Look Inside the Trials: Experimental Protocols

The foundational evidence for the efficacy and safety of these treatments comes from rigorous clinical trials. Understanding their design is essential for interpreting the resulting data.

Inotersen: The NEURO-TTR Study

The NEURO-TTR trial was a Phase 3, randomized, double-blind, placebo-controlled study that enrolled 172 patients with hATTR polyneuropathy.[13] Participants were randomized in a 2:1 ratio to receive either 300 mg of inotersen or a placebo via subcutaneous injection once weekly for 15 months.[13] The co-primary endpoints were the change from baseline in the mNIS+7 and the Norfolk QOL-DN total score.[13]

Patisiran: The APOLLO Study

The APOLLO study was a Phase 3, randomized, double-blind, placebo-controlled, global trial involving 225 patients with hATTR polyneuropathy.^[14] Patients were randomized 2:1 to receive either 0.3 mg/kg of patisiran or a placebo as an intravenous infusion every three weeks for 18 months.^[14] The primary endpoint was the change from baseline in the mNIS+7 score.^[14]

Vutrisiran: The HELIOS-A Study

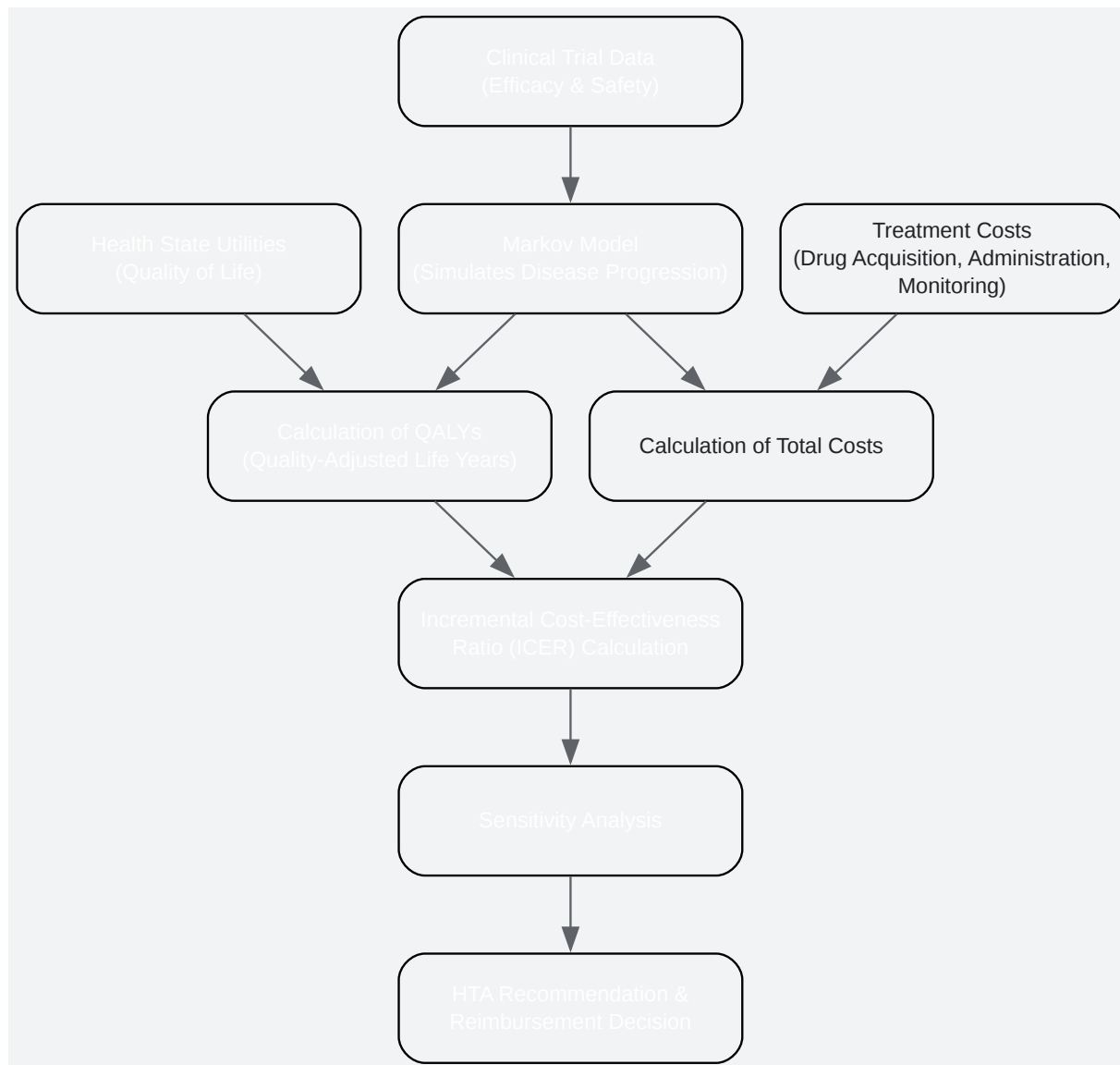
The HELIOS-A study was a Phase 3, global, open-label, randomized trial that enrolled 164 patients with hATTR polyneuropathy.^{[15][16]} Patients were randomized in a 3:1 ratio to receive either 25 mg of vutrisiran via subcutaneous injection every three months or 0.3 mg/kg of patisiran intravenously every three weeks (as a reference arm) for 18 months.^[17] The efficacy of vutrisiran was compared to an external placebo group from the APOLLO study for the primary endpoint, which was the change from baseline in mNIS+7 at 9 months.^[16]

Tafamidis: The Fx-005 and ATTR-ACT Studies

The Fx-005 study was a randomized, double-blind trial that evaluated tafamidis in 128 patients with V30M TTR familial amyloid polyneuropathy.^{[6][12]} Patients received either 20 mg of tafamidis or a placebo daily for 18 months. The co-primary endpoints were the Neuropathy Impairment Score-Lower Limbs (NIS-LL) responder analysis and the change in the Norfolk QOL-DN total score.^{[6][12]} The ATTR-ACT study, on the other hand, was a Phase 3 trial in 441 patients with transthyretin amyloid cardiomyopathy, evaluating the efficacy of 20 mg or 80 mg of tafamidis daily compared to placebo over 30 months.^[18] The primary outcome was a hierarchical combination of all-cause mortality and cardiovascular-related hospitalizations.^[18]

Navigating the Economic Evaluation Maze

A cost-effectiveness analysis for these high-cost therapies involves a complex workflow, integrating clinical trial data with economic modeling to inform healthcare policy and reimbursement decisions.



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Figure 2: Workflow of a cost-effectiveness analysis.

Conclusion

The treatment of hATTR amyloidosis has been revolutionized by the introduction of TTR silencers and stabilizers. While these therapies offer significant clinical benefits in slowing disease progression and improving quality of life, their high costs present a substantial challenge to healthcare systems. This analysis reveals that while inotersen demonstrates

clinical efficacy, its cost-effectiveness, like that of its competitors, remains a subject of intense scrutiny by health technology assessment bodies. The choice between these therapies will likely involve a multifaceted consideration of clinical efficacy, safety profiles, patient convenience, and, critically, the negotiated price and value-based agreements that can be established with payers. For researchers and drug development professionals, the ongoing evaluation of long-term data and real-world evidence will be paramount in further clarifying the comparative value of these innovative treatments.

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